molecular formula C6H6Cl2N2 B140758 2,6-Dichloro-4-methylpyridin-3-amine CAS No. 129432-25-3

2,6-Dichloro-4-methylpyridin-3-amine

Cat. No.: B140758
CAS No.: 129432-25-3
M. Wt: 177.03 g/mol
InChI Key: AULKGEJDEAKINM-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-methylpyridin-3-amine is an organic compound with the molecular formula C6H6Cl2N2. It is characterized by its appearance as a colorless to pale yellow crystalline solid or white granules. This compound is known for its solubility in organic solvents such as methanol, dimethyl sulfoxide, and chloroform, while it has low solubility in water .

Preparation Methods

The synthesis of 2,6-Dichloro-4-methylpyridin-3-amine can be achieved through various methods. Common synthetic routes include:

Chemical Reactions Analysis

2,6-Dichloro-4-methylpyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

    Common Reagents and Conditions: Typical reagents include ammonia, chloroacetic acid, and aminoacetic ester.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,6-Dichloro-4-methylpyridin-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,6-dichloro-4-methylpyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6Cl2N2/c1-3-2-4(7)10-6(8)5(3)9/h2H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AULKGEJDEAKINM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351473
Record name 2,6-dichloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129432-25-3
Record name 2,6-Dichloro-4-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129432-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-dichloro-4-methylpyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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